Gilvocarcin M

概要

説明

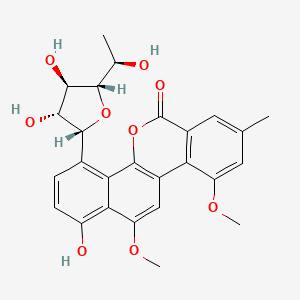

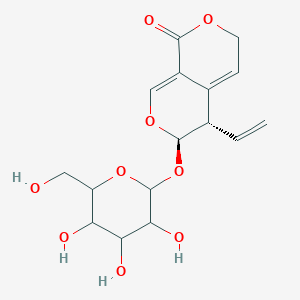

Gilvocarcin M is an antibiotic with a novel carbon skeleton . It is a minor analogue of a complex of C-glycoside antitumor actives isolated from Streptomyces .

Synthesis Analysis

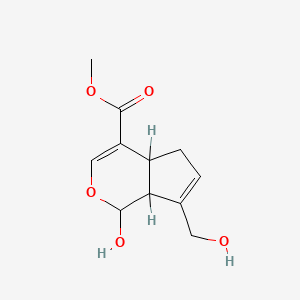

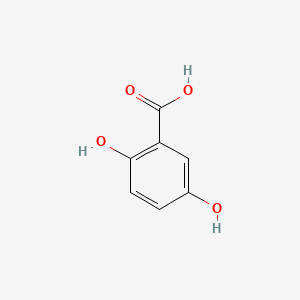

In model studies towards the synthesis of Gilvocarcin M, a convergent, xanthate-based free-radical strategy was tested in order to construct the key aromatic ring attached to the sugar unit .Molecular Structure Analysis

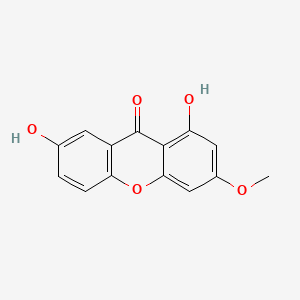

The structure of Gilvocarcin M, C26H26O9, has been determined by single crystal X-ray analysis . The space group is P21 with a=15.063(5), b=16.162(4), c=4.905(2) Å, β=91.47(3)°, and Z=2 .Chemical Reactions Analysis

In model studies towards the synthesis of Gilvocarcin M, a convergent, xanthate-based free-radical strategy was tested in order to construct the key aromatic ring attached to the sugar unit .Physical And Chemical Properties Analysis

The structure of Gilvocarcin M, C26H26O9, has been determined by single crystal X-ray analysis . The space group is P21 with a=15.063(5), b=16.162(4), c=4.905(2) Å, β=91.47(3)°, and Z=2 .科学的研究の応用

Biosynthesis and Genetic Engineering

The biosynthesis of gilvocarcin M involves complex enzymatic reactions, including oxidative rearrangements and C-glycosylation, which contribute to its antitumor activity. Understanding these pathways offers insights into natural product biosynthesis and potential for generating analogues with improved properties. For instance, inactivation of the ketoreductase gene gilU yields new analogues with partly improved biological activities, highlighting the substrate flexibility of post-polyketide synthase modifying enzymes and the potential for combinatorial biosynthesis (Liu et al., 2009).

Antitumor Activity and DNA Binding

Gilvocarcin M, like other members of its family, exhibits strong antitumor activities. Its mode of action involves the selective cross-linking of proteins to DNA upon photoactivation, a unique mechanism that underpins its therapeutic potential. The identification of proteins selectively cross-linked by photoactivated gilvocarcin V, such as histone H3 and GRP78, suggests a similar action for gilvocarcin M, illuminating its molecular mechanism of antitumor activity and guiding the development of anticancer therapeutics (Matsumoto & Hanawalt, 2000).

Antibacterial Activity

Recent studies have expanded the application of gilvocarcin-type compounds beyond antitumor activity, demonstrating their antibacterial potential. For example, new gilvocarcin-type aryl-C-glycosides exhibit antibacterial activity against various pathogens, indicating the broader therapeutic relevance of these compounds and their derivatives (Ma et al., 2022).

Structural and Mechanistic Studies

High-resolution structural studies of enzymes involved in gilvocarcin M biosynthesis, such as GilR, offer deep insights into the molecular basis of its formation and action. These studies not only elucidate the biosynthetic pathway of gilvocarcin M but also provide a foundation for enzyme engineering to produce novel anticancer agents by altering the lactone core of the gilvocarcin chromophore (Noinaj et al., 2011).

Safety And Hazards

将来の方向性

In vivo and in vitro investigations of GilP and GilQ, two acyltransferases encoded by the gilvocarcin gene cluster, show that GilQ confers unique starter unit specificity when catalyzing an early as well as rate-limiting step of gilvocarcin biosynthesis . This could be a potential area for future research.

特性

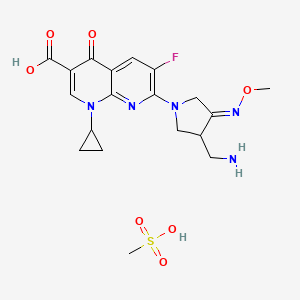

IUPAC Name |

4-[(2R,3R,4R,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O9/c1-10-7-14-18(16(8-10)32-3)13-9-17(33-4)20-15(28)6-5-12(19(20)24(13)35-26(14)31)25-22(30)21(29)23(34-25)11(2)27/h5-9,11,21-23,25,27-30H,1-4H3/t11-,21-,22-,23+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFOTBZTKXSZHH-FUCVEXJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)C3=C(C4=C(C=CC(=C4C(=C3)OC)O)C5C(C(C(O5)C(C)O)O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)OC)C3=C(C4=C(C=CC(=C4C(=C3)OC)O)[C@@H]5[C@@H]([C@H]([C@@H](O5)[C@@H](C)O)O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gilvocarcin M | |

CAS RN |

77879-89-1 | |

| Record name | Gilvocarcin M | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77879-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

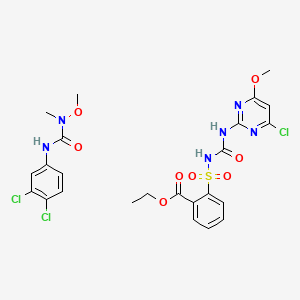

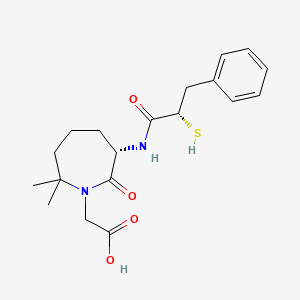

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-amino-N-[(2S,5R,7E,9E,11R,13S)-2-amino-5-formyl-13-hydroxy-4-(4-hydroxy-3-iodophenyl)-7,9,11-trimethyl-3,6-dioxotetradeca-7,9-dien-5-yl]-N-methylpropanamide](/img/structure/B1671443.png)